methyl(3-phenylbut-3-en-2-yl)amine hydrochloride
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Overview
Description
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a chemical compound with a molecular formula of C11H16ClN It is a hydrochloride salt of an amine, characterized by the presence of a phenyl group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3-phenylbut-3-en-2-yl)amine hydrochloride typically involves the reaction of 3-phenylbut-3-en-2-one with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Intermediate: 3-phenylbut-3-en-2-one is reacted with methylamine in the presence of a suitable catalyst.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): For the initial reaction between 3-phenylbut-3-en-2-one and methylamine.
Crystallization: To isolate the hydrochloride salt from the reaction mixture.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May produce secondary or tertiary amines.
Substitution: Can result in various substituted amines or amides.
Scientific Research Applications
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl(3-phenylbut-3-en-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group may also participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a phenyl group attached to an ethyl chain.
Amphetamine: A stimulant with a similar structure but with additional methyl groups.
Methamphetamine: A potent central nervous system stimulant with a structure similar to amphetamine but with an additional methyl group.
Uniqueness
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
2731007-72-8 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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